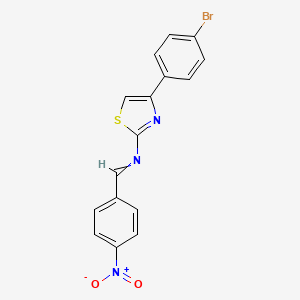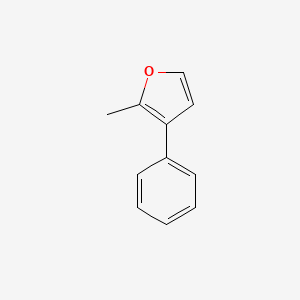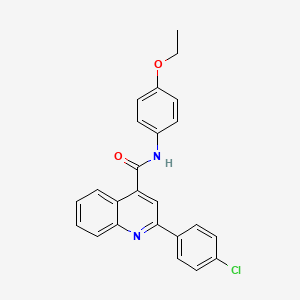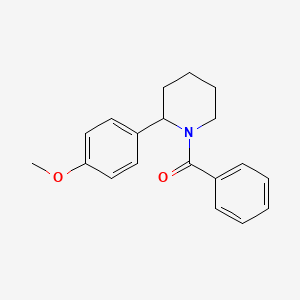![molecular formula C12H13NO4 B15053920 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid CAS No. 886502-01-8](/img/structure/B15053920.png)
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid is a heterocyclic compound belonging to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid can be achieved through several methods. One common approach involves the cyclization of ortho-halophenols with cyanamide under palladium-catalyzed carbonylative coupling conditions . This method yields the desired oxazine in moderate to excellent yields. Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The palladium-catalyzed carbonylation-cyclization process is favored due to its high yield and mild reaction conditions. Additionally, the use of CO-releasing reagents such as oxalyl chloride and formic acid enhances the versatility and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted oxazines, dihydro derivatives, and various functionalized oxazine compounds.
Applications De Recherche Scientifique
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Exhibits potential as a DNA-binding agent and enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of heat-resistant and electronic materials.
Mécanisme D'action
The mechanism of action of 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human leucocyte elastase and C1r serine protease, which are involved in inflammatory processes . Additionally, its DNA-binding properties contribute to its antitumor activity by interfering with cellular replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine core and exhibit comparable biological activities.
2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones: These derivatives are synthesized through similar synthetic routes and have applications in medicinal chemistry.
Uniqueness
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid stands out due to its unique butanoic acid side chain, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
Propriétés
Numéro CAS |
886502-01-8 |
|---|---|
Formule moléculaire |
C12H13NO4 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-(4-oxo-2H-1,3-benzoxazin-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(15)6-3-7-13-8-17-10-5-2-1-4-9(10)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) |
Clé InChI |
CNTYGIDWJTZEEA-UHFFFAOYSA-N |
SMILES canonique |
C1N(C(=O)C2=CC=CC=C2O1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


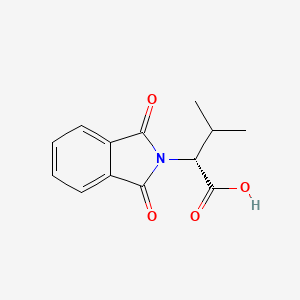
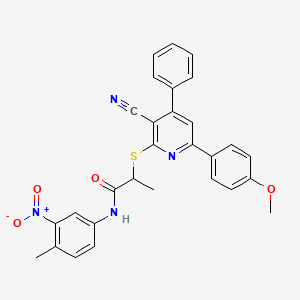
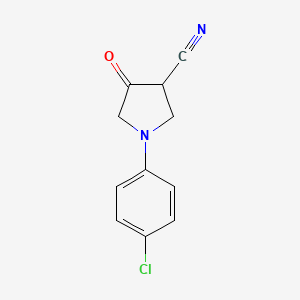
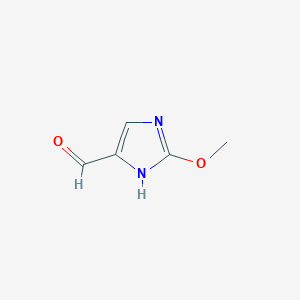
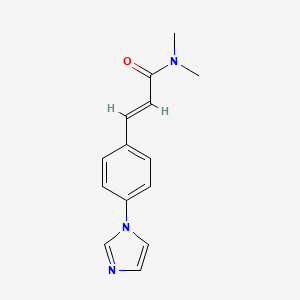
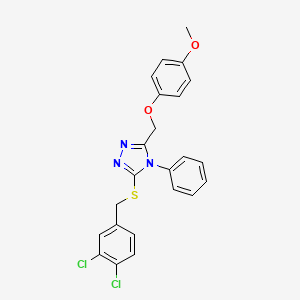

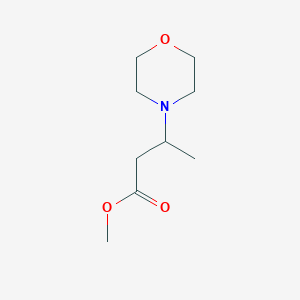
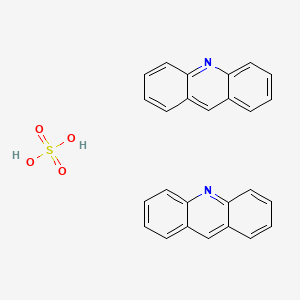
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
